molecular formula C16H18N2O3 B3564968 2-(3-acetyl-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone

2-(3-acetyl-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone

Cat. No.: B3564968
M. Wt: 286.33 g/mol
InChI Key: IVIJDVJBDAFUSA-UHFFFAOYSA-N
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Description

2-(3-Acetyl-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone is a synthetic compound featuring a morpholine ring linked via an ethanone bridge to a 3-acetyl-substituted indole moiety. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) is a common pharmacophore in drug design due to its ability to improve solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

2-(3-acetylindol-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12(19)14-10-18(15-5-3-2-4-13(14)15)11-16(20)17-6-8-21-9-7-17/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIJDVJBDAFUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 2-(3-acetyl-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone and related morpholine-acetamide derivatives:

Compound Molecular Formula Molecular Weight Substituent on Indole Key Biological Activities Key Physical Properties
Target Compound C₁₅H₁₆N₂O₃* 272.31 3-Acetyl Hypothesized: CA-IX/HIF-1α inhibition (analogous to ) Not reported in evidence
1l () C₁₄H₁₆N₄O₃ 300.30 5-Phenyl-1,3,4-oxadiazole CA-IX inhibition (IC₅₀: ~12 µM), cytotoxicity (ID8 cells) Mp: 162°C, IR: 1625 cm⁻¹ (amide C=O)
1m () C₁₃H₁₄N₂O₂S₂ 294.39 1,3-Benzothiazolylsulfanyl Moderate CA-IX inhibition, low cytotoxicity Mp: 206°C, IR: 1679 cm⁻¹ (amide C=O)
1n () C₁₄H₁₆N₄O₃ 300.30 Benzyl amino Weak CA-IX inhibition, high HIF-1α inhibition Mp: 240°C, IR: 3304 cm⁻¹ (NH stretch)
Y041-0220 () C₁₅H₁₈N₂O₂ 258.32 2-Methyl LogP: 1.576, predicted lipophilic character Smiles: Cc1cc2ccccc2n1CC(N1CCOCC1)=O
2-(4-Iodophenyl) () C₁₂H₁₄INO₂ 331.15 4-Iodophenyl Not reported CAS: 364793-89-5
1j () C₁₃H₁₇ClN₂O₂ 268.74 4-Chlorobenzyl amino Not reported Mp: 190°C, IR: 3304 cm⁻¹ (NH stretch)

*Estimated molecular formula based on structural analogy to Y041-0220 ().

Key Observations:

Heterocyclic substituents (e.g., 1,3,4-oxadiazole in 1l) improve CA-IX inhibition, likely due to π-π stacking or hydrogen bonding. Sulfur-containing groups (e.g., benzothiazolylsulfanyl in 1m) may reduce cytotoxicity while retaining moderate enzyme inhibition.

Pharmacological Trends: Compounds with bulky substituents (e.g., 5-phenyl-1,3,4-oxadiazole in 1l) show stronger CA-IX inhibition, while smaller groups (e.g., benzyl amino in 1n) favor HIF-1α inhibition. The morpholine ring universally enhances solubility and bioavailability across analogs, as seen in their moderate logP values (e.g., 1.576 for Y041-0220).

Physical Properties :

  • Higher melting points (>190°C) correlate with crystalline structures (e.g., 1m, 1j), likely due to strong intermolecular hydrogen bonds from amide or NH groups.

Research Findings and Implications

  • Cytotoxicity: Analogous to 1m, the acetyl group’s polarity could reduce nonspecific cytotoxicity compared to lipophilic substituents (e.g., 2-methyl in Y041-0220).
  • Synthetic Feasibility : The compound’s synthesis would likely follow established routes for morpholine-acetamide derivatives, such as nucleophilic substitution or amide coupling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-acetyl-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(3-acetyl-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone

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